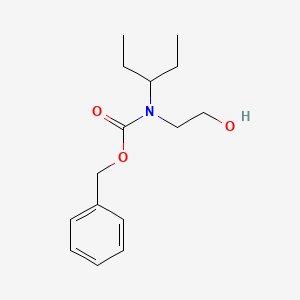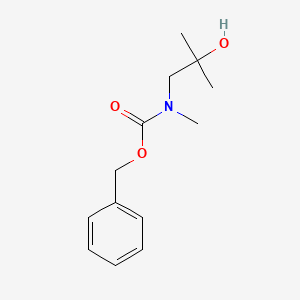
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate is an organic compound with the molecular formula C12H17NO3. It is a carbamate ester, which means it contains the functional group -OC(O)NH-. This compound is known for its applications in organic synthesis, particularly as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 2-hydroxy-2-methylpropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: Oxidative cleavage of the carbamate group can occur using strong oxidizing agents, leading to the formation of benzyl alcohol and other byproducts.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Benzyl alcohol and 2-hydroxy-2-methylpropylamine.
Oxidation: Benzyl alcohol and various oxidized byproducts.
Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving carbamate esters.
Medicine: Research into carbamate-based drugs often involves this compound as a model system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate involves the formation of a stable carbamate ester, which can protect amine groups from unwanted reactions. The compound can be selectively removed under specific conditions, allowing for controlled deprotection in multi-step synthesis . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation and cleavage of the carbamate bond.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 2-hydroxy-2-methylpropyl group.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability compared to other carbamate esters. Its ability to act as a protecting group for amines while being selectively removable under mild conditions makes it particularly valuable in organic synthesis.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
benzyl N-(2-hydroxy-2-methylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,16)10-14(3)12(15)17-9-11-7-5-4-6-8-11/h4-8,16H,9-10H2,1-3H3 |
InChI Key |
XBMRSAJOQSLGKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride](/img/structure/B13499496.png)
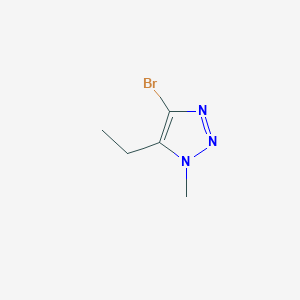
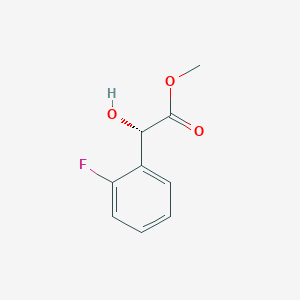
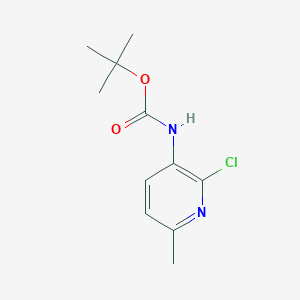
![(Octahydrocyclopenta[c]pyrrol-4-yl)methanol](/img/structure/B13499530.png)
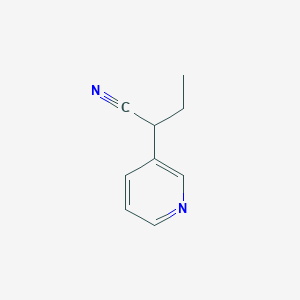
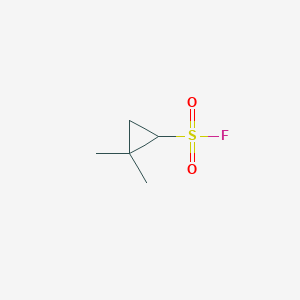
![8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B13499556.png)

![Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13499582.png)
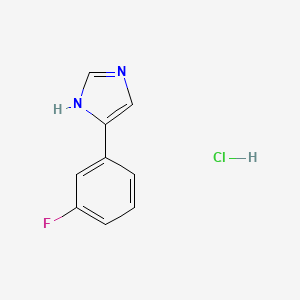

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)
